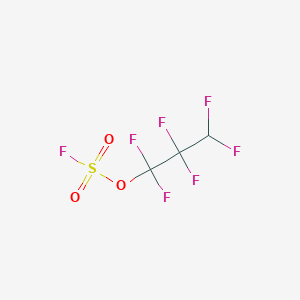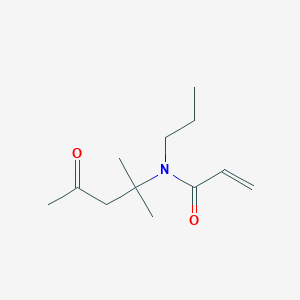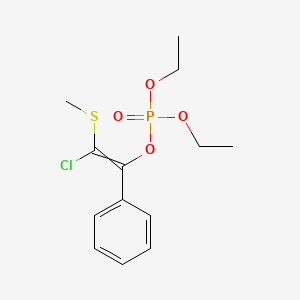
2-Chloro-2-(methylsulfanyl)-1-phenylethenyl diethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-(methylsulfanyl)-1-phenylethenyl diethyl phosphate is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of chloro, methylsulfanyl, phenyl, and diethyl phosphate groups, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(methylsulfanyl)-1-phenylethenyl diethyl phosphate typically involves the reaction of 2-chloro-1-phenylethenyl diethyl phosphate with a methylsulfanyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The reaction mixture is then subjected to purification steps such as distillation and recrystallization to obtain the pure product. The use of automated systems ensures consistency and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2-(methylsulfanyl)-1-phenylethenyl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated derivatives
Substitution: Amino or thiol-substituted derivatives
Applications De Recherche Scientifique
2-Chloro-2-(methylsulfanyl)-1-phenylethenyl diethyl phosphate has several scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor due to its phosphate group.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-Chloro-2-(methylsulfanyl)-1-phenylethenyl diethyl phosphate involves its interaction with molecular targets such as enzymes. The phosphate group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. The chloro and methylsulfanyl groups may also contribute to the binding affinity and specificity of the compound towards its target enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-phenylethenyl diethyl phosphate
- 2-Chloro-2-(methylsulfanyl)-1-phenylethanol
- 2-Chloro-2-(methylsulfanyl)-1-phenylethyl acetate
Uniqueness
2-Chloro-2-(methylsulfanyl)-1-phenylethenyl diethyl phosphate is unique due to the presence of both the methylsulfanyl and diethyl phosphate groups, which provide distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
102881-88-9 |
|---|---|
Formule moléculaire |
C13H18ClO4PS |
Poids moléculaire |
336.77 g/mol |
Nom IUPAC |
(2-chloro-2-methylsulfanyl-1-phenylethenyl) diethyl phosphate |
InChI |
InChI=1S/C13H18ClO4PS/c1-4-16-19(15,17-5-2)18-12(13(14)20-3)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 |
Clé InChI |
XLHKLGBOCXBOIP-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC(=C(SC)Cl)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



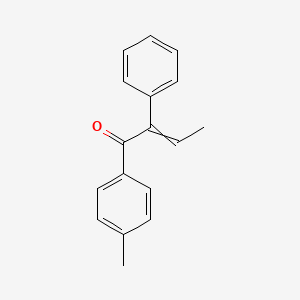
![Acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B14335902.png)
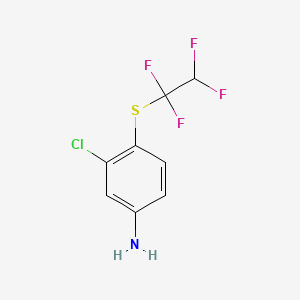
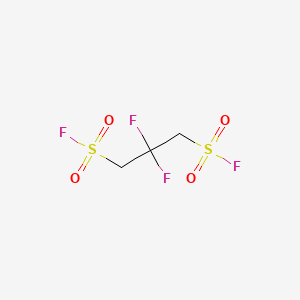
![Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate](/img/structure/B14335920.png)
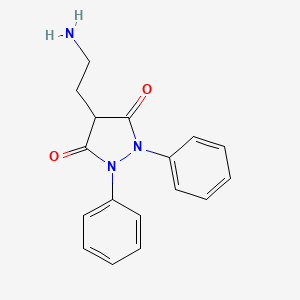
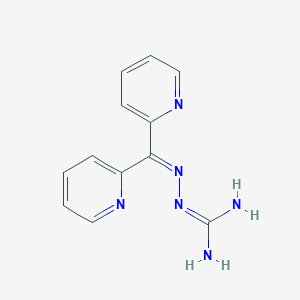
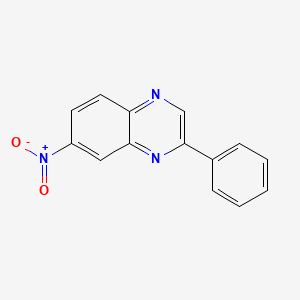
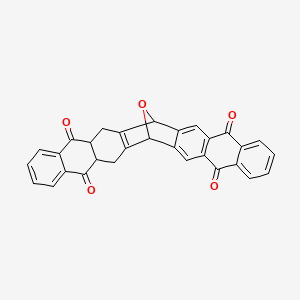
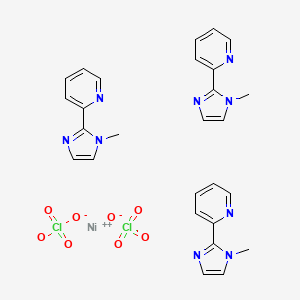
![6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)](/img/structure/B14335972.png)
